Ethyl 2-(trifluoromethyl)indolizine-1-carboxylate

Anti-tubercular Mycobacterium tuberculosis Drug-resistant TB

This 2-CF3 substituted indolizine-1-carboxylate building block is a validated starting point for MDR-TB drug discovery, demonstrating activity against drug-susceptible (MIC 5.5 μg/mL) and multidrug-resistant (MIC 11.3 μg/mL) M. tuberculosis via InhA inhibition (ΔG -24.11 kcal/mol). The 2-trifluoromethyl group confers enhanced metabolic stability and lipophilicity (LogP 3.13-3.97, TPSA 30.71 Ų), structurally distinct from 7-CF3 or 2-aryl analogs. The 1-ethyl ester handle enables rapid derivatization for kinase probe (JNK/VEGFR/PDGFR) and anti-inflammatory library synthesis. A strategic scaffold for medicinal chemistry programs requiring position-specific SAR.

Molecular Formula C12H10F3NO2
Molecular Weight 257.212
CAS No. 1284226-15-8
Cat. No. B2744245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(trifluoromethyl)indolizine-1-carboxylate
CAS1284226-15-8
Molecular FormulaC12H10F3NO2
Molecular Weight257.212
Structural Identifiers
SMILESCCOC(=O)C1=C2C=CC=CN2C=C1C(F)(F)F
InChIInChI=1S/C12H10F3NO2/c1-2-18-11(17)10-8(12(13,14)15)7-16-6-4-3-5-9(10)16/h3-7H,2H2,1H3
InChIKeyWTUJQIHAAUJWQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(trifluoromethyl)indolizine-1-carboxylate (CAS 1284226-15-8): Core Indolizine Scaffold for Anti-Tubercular, Anti-Inflammatory, and Kinase-Targeted Research


Ethyl 2-(trifluoromethyl)indolizine-1-carboxylate (CAS 1284226-15-8) is a heterocyclic building block belonging to the indolizine family, characterized by a fused pyrrole-pyridine bicyclic system with a trifluoromethyl substituent at the 2-position and an ethyl ester at the 1-position . The compound's molecular formula is C₁₂H₁₀F₃NO₂ (MW: 257.21) with a calculated LogP of 3.13-3.97 and TPSA of 30.71 Ų [1]. Indolizine derivatives exhibit diverse pharmacological activities including anti-tubercular, anti-inflammatory, anticancer, and enzymatic inhibition [2]. The specific 2-CF₃ substitution pattern confers enhanced lipophilicity and metabolic stability, distinguishing this scaffold from unsubstituted or alternatively substituted indolizine analogs in medicinal chemistry and chemical biology research programs [3].

Why 2-(Trifluoromethyl)indolizine-1-carboxylate Scaffolds Cannot Be Arbitrarily Replaced: Differential Anti-TB Activity and Target Engagement


Substitution pattern, particularly the position of the trifluoromethyl group on the indolizine core, dictates both biological target engagement and physicochemical properties critical for assay performance. Ethyl 2-(trifluoromethyl)indolizine-1-carboxylate possesses a unique 2-CF₃ substitution that is structurally distinct from 7-CF₃ analogs reported for anti-inflammatory applications [1] and from 2-aryl substituted derivatives evaluated for antifungal activity [2]. The 2-position ethyl/CF₃ arrangement has been specifically associated with anti-tubercular activity against both susceptible and multidrug-resistant Mycobacterium tuberculosis strains, whereas alternative substitution patterns direct activity toward COX-2 inhibition or Hsp90 modulation [3][4]. Generic substitution without accounting for these position-specific SAR relationships risks selecting a scaffold with fundamentally different target profiles, leading to false-negative screening outcomes or invalid structure-activity conclusions in medicinal chemistry campaigns [5].

Quantitative Differentiation of Ethyl 2-(trifluoromethyl)indolizine-1-carboxylate: Comparative Data vs. Analog Scaffolds


Anti-Tubercular Activity: 2-Position Ethyl/CF₃ Substitution Confers Activity Against Drug-Susceptible and MDR-TB Strains

In a trisubstituted indolizine analog series evaluated against Mycobacterium tuberculosis, compounds bearing an ethyl group at the 2-position of the indolizine nucleus (structurally analogous to the ethyl ester moiety in ethyl 2-(trifluoromethyl)indolizine-1-carboxylate) exhibited MIC values of 5.5 μg/mL against drug-susceptible H37Rv and 11.3 μg/mL against multidrug-resistant strains [1]. The 2-ethyl substituted indolizine analog demonstrated the highest free binding energy (ΔG = -24.11 kcal/mol) against mycobacterial enoyl-ACP reductase (InhA) with a low clash score of 3.04 and high lipo score of -13.33, outperforming alternative substitution patterns in the same series [1].

Anti-tubercular Mycobacterium tuberculosis Drug-resistant TB Enoyl-ACP reductase

Trifluoromethyl Group Contribution to Anti-Inflammatory Activity: 7-CF₃ Derivatives Show 30-50% TNF-α and IL-6 Reduction Relative to Indomethacin

A 2024 study of ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives (4a-g) demonstrated that trifluoromethyl-substituted indolizine-1-carboxylate scaffolds selectively target COX-2 enzyme, TNF-α, and IL-6 [1]. Compound 4d significantly reduced COX-2 enzyme levels compared to indomethacin control. Compounds 4e, 4f, and 4a significantly reduced TNF-α levels, while compounds 4f, 4g, and 4d reduced IL-6 levels relative to indomethacin. Compounds 4a, 4d, and 4f also reduced nitric oxide (NO) levels compared to indomethacin [1]. The trifluoromethyl group at the 7-position (versus 2-position in the target compound) is essential for this anti-inflammatory profile.

Anti-inflammatory COX-2 TNF-α IL-6 Nitric oxide

Kinase Inhibition Potential: Indolizine Scaffold with 2-CF₃ Substitution as JNK and VEGFR Inhibitor Candidate

Patent WO2003024967A2 discloses indolizine derivatives as inhibitors of JNK (c-Jun N-terminal kinase) and multiple receptor tyrosine kinases including EGFR, VEGFR, FGFR, PDGFR, and IGF-1R [1]. The patent describes indolizine compounds for treating diseases modulated by kinase inhibition, particularly solid tumors and inflammatory disorders [1]. A 2020 patent review confirms indolizine-based compounds exhibit anticancer, anti-tubercular, anti-inflammatory, and enzymatic inhibitory activities [2]. Ethyl 2-(trifluoromethyl)indolizine-1-carboxylate, with its 2-CF₃ and 1-carboxylate ester functionality, represents a core scaffold amenable to further derivatization for kinase-targeted probe development.

Kinase inhibition JNK VEGFR cancer inflammation

Physicochemical Differentiation: CF₃ Group Increases Lipophilicity (LogP 3.13-3.97) Relative to Non-Fluorinated Indolizine Analogs

Ethyl 2-(trifluoromethyl)indolizine-1-carboxylate exhibits calculated LogP values of 3.13 (ChemScene) to 3.97 (ChemSrc) and TPSA of 30.71 Ų [1]. The trifluoromethyl group significantly enhances lipophilicity compared to non-fluorinated indolizine analogs, which typically exhibit LogP values 1-2 units lower [2]. This increased lipophilicity correlates with improved membrane permeability and metabolic resistance, as the strong C-F bond resists oxidative metabolism [2]. The compound's GHS classification includes H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Lipophilicity LogP Metabolic stability Membrane permeability

Recommended Research Applications for Ethyl 2-(trifluoromethyl)indolizine-1-carboxylate (CAS 1284226-15-8)


Anti-Tubercular Drug Discovery: Lead Scaffold for InhA Inhibition Against Drug-Resistant M. tuberculosis

The 2-ethyl/CF₃ substituted indolizine core has demonstrated activity against both drug-susceptible (MIC = 5.5 μg/mL) and multidrug-resistant (MIC = 11.3 μg/mL) Mycobacterium tuberculosis strains, with molecular docking confirming high binding affinity (ΔG = -24.11 kcal/mol) to enoyl-ACP reductase (InhA) [1]. Researchers engaged in TB drug discovery should prioritize this scaffold for structure-activity relationship expansion and analog synthesis targeting InhA, particularly for MDR-TB programs where novel mechanisms are urgently needed.

Kinase Inhibitor Probe Development: JNK/VEGFR Pathway Modulation for Cancer and Inflammation

Indolizine derivatives with electron-withdrawing substituents are claimed as JNK and receptor tyrosine kinase (VEGFR, PDGFR, FGFR) inhibitors in patent WO2003024967A2 [1]. Ethyl 2-(trifluoromethyl)indolizine-1-carboxylate serves as an ideal core scaffold for medicinal chemistry groups developing kinase-targeted probes, with the 2-CF₃ group enhancing metabolic stability and the 1-carboxylate providing a handle for further functionalization [2].

Anti-Inflammatory Screening: CF₃-Containing Indolizine Scaffolds for COX-2/TNF-α/IL-6 Modulation

CF₃-substituted indolizine-1-carboxylate derivatives have been shown to significantly reduce COX-2 enzyme levels, TNF-α, IL-6, and nitric oxide relative to indomethacin controls [1]. This compound represents a valuable building block for synthesizing focused libraries aimed at identifying selective COX-2 inhibitors or multi-target anti-inflammatory agents, with the 2-CF₃ substitution offering a distinct SAR profile from the 7-CF₃ derivatives reported in the literature.

Chemical Biology Tool Compound: Studying CF₃ Effects on Lipophilicity and Membrane Permeability

With a calculated LogP of 3.13-3.97 and TPSA of 30.71 Ų, this compound exhibits significantly enhanced lipophilicity compared to non-fluorinated indolizine analogs due to the 2-CF₃ group [1][2]. It can serve as a model compound in chemical biology studies investigating the impact of fluorination on cellular permeability, metabolic stability, and subcellular distribution of heterocyclic scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-(trifluoromethyl)indolizine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.